molecular formula C13H19BrClNO B1525632 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-80-3

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525632
CAS No.: 1220032-80-3
M. Wt: 320.65 g/mol
InChI Key: LBVQADPJDHYSKV-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromo-substituted phenyl group and piperidine ring, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce the bromo group at the para position, resulting in 4-bromo-3-methylphenol.

  • Piperidine Formation: The brominated phenol is then reacted with piperidine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the piperidine derivative.

  • Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines, alcohols, and their derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and piperidine ring play crucial roles in its binding affinity and biological activity. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological effects.

Comparison with Similar Compounds

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

  • 4-[(4-Bromo-3-methylphenoxy)propyl]piperidine hydrochloride: Similar structure but with a propyl group instead of a methyl group.

  • 4-[(4-Bromo-3-methylphenoxy)butyl]piperidine hydrochloride: Similar structure but with a butyl group instead of a methyl group.

These compounds share the bromo-substituted phenyl group and piperidine ring but differ in the alkyl chain length, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQADPJDHYSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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